molecular formula C15H27N5 B5933370 N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine

N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine

Cat. No.: B5933370
M. Wt: 277.41 g/mol
InChI Key: DPVWEWQTZJMMOQ-UHFFFAOYSA-N
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Description

N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[55]undecan-9-amine is a synthetic compound that features a triazole ring and a spirocyclic amine structure

Properties

IUPAC Name

N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5/c1(11-20-13-17-12-19-20)8-18-14-2-4-15(5-3-14)6-9-16-10-7-15/h12-14,16,18H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVWEWQTZJMMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NCCCN3C=NC=N3)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2,4-triazol-1-yl)propyl]-3-azaspiro[5.5]undecan-9-amine is unique due to its combination of a triazole ring and a spirocyclic amine structure. This dual functionality provides the compound with enhanced chemical stability and the ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

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